2-(1H-benzimidazol-2-yl)-3-(1-isopropyl-1H-indol-3-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-2-yl)-3-(1-isopropyl-1H-indol-3-yl)acrylonitrile, also known as BIA, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a member of the indole-based compounds family, which have been shown to exhibit a wide range of biological activities.
Scientific Research Applications
2-(1H-benzimidazol-2-yl)-3-(1-isopropyl-1H-indol-3-yl)acrylonitrile has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. 2-(1H-benzimidazol-2-yl)-3-(1-isopropyl-1H-indol-3-yl)acrylonitrile has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and atherosclerosis. Furthermore, 2-(1H-benzimidazol-2-yl)-3-(1-isopropyl-1H-indol-3-yl)acrylonitrile has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
2-(1H-benzimidazol-2-yl)-3-(1-isopropyl-1H-indol-3-yl)acrylonitrile exerts its biological effects through the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. 2-(1H-benzimidazol-2-yl)-3-(1-isopropyl-1H-indol-3-yl)acrylonitrile has also been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. Furthermore, 2-(1H-benzimidazol-2-yl)-3-(1-isopropyl-1H-indol-3-yl)acrylonitrile has been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress and cellular detoxification.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-(1-isopropyl-1H-indol-3-yl)acrylonitrile has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 2-(1H-benzimidazol-2-yl)-3-(1-isopropyl-1H-indol-3-yl)acrylonitrile has also been shown to reduce the production of pro-inflammatory cytokines, leading to the attenuation of inflammatory responses. Furthermore, 2-(1H-benzimidazol-2-yl)-3-(1-isopropyl-1H-indol-3-yl)acrylonitrile has been shown to increase the activity of antioxidant enzymes, leading to the reduction of oxidative stress and cellular damage.
Advantages and Limitations for Lab Experiments
2-(1H-benzimidazol-2-yl)-3-(1-isopropyl-1H-indol-3-yl)acrylonitrile has several advantages for lab experiments. It is readily available through a well-established synthesis method, making it easy to obtain for research purposes. 2-(1H-benzimidazol-2-yl)-3-(1-isopropyl-1H-indol-3-yl)acrylonitrile has also been extensively studied for its biological activities, making it a well-characterized compound. However, 2-(1H-benzimidazol-2-yl)-3-(1-isopropyl-1H-indol-3-yl)acrylonitrile also has some limitations for lab experiments. Its low solubility in aqueous solutions can make it difficult to work with in certain experimental settings. Furthermore, its potential toxicity and side effects must be carefully evaluated before its use in in vivo experiments.
Future Directions
There are several future directions for the study of 2-(1H-benzimidazol-2-yl)-3-(1-isopropyl-1H-indol-3-yl)acrylonitrile. One potential direction is the further investigation of its anti-tumor activity in vivo, to determine its potential as a cancer therapeutic. Another potential direction is the investigation of its neuroprotective effects in animal models of neurodegenerative diseases. Furthermore, the development of 2-(1H-benzimidazol-2-yl)-3-(1-isopropyl-1H-indol-3-yl)acrylonitrile derivatives with improved solubility and bioavailability may enhance its potential therapeutic applications.
Synthesis Methods
2-(1H-benzimidazol-2-yl)-3-(1-isopropyl-1H-indol-3-yl)acrylonitrile can be synthesized through a multi-step process that involves the reaction of 2-(1H-benzimidazol-2-yl)aniline with 3-(1-isopropyl-1H-indol-3-yl)propionitrile in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain pure 2-(1H-benzimidazol-2-yl)-3-(1-isopropyl-1H-indol-3-yl)acrylonitrile. This synthesis method has been optimized for high yield and purity, making 2-(1H-benzimidazol-2-yl)-3-(1-isopropyl-1H-indol-3-yl)acrylonitrile readily available for scientific research.
properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(1-propan-2-ylindol-3-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-14(2)25-13-16(17-7-3-6-10-20(17)25)11-15(12-22)21-23-18-8-4-5-9-19(18)24-21/h3-11,13-14H,1-2H3,(H,23,24)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXWAMGIEHBIRY-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C=C(C#N)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=C(C2=CC=CC=C21)/C=C(\C#N)/C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1H-benzimidazol-2-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]prop-2-enenitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.